molecular formula C12H10N4O2S B2970948 N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034621-76-4

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2970948
CAS No.: 2034621-76-4
M. Wt: 274.3
InChI Key: GHWQAWKWPMNDOB-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, built on a privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold . This high-value heterocyclic system is recognized for its planar, fused structure that serves as a purine bioisostere, enabling effective interactions with various enzymatic targets . The integration of a benzenesulfonamide group further enhances its potential as a versatile building block for the development of targeted molecular therapies. The core pyrazolo[1,5-a]pyrimidine framework is a prominent feature in multiple FDA-approved drugs and clinical candidates, particularly in the field of oncology . For instance, first-generation Tropomyosin Receptor Kinase (TRK) inhibitors such as Larotrectinib, and the second-generation inhibitor Repotrectinib, both incorporate this specific nucleus, highlighting its critical role in designing effective kinase inhibitors . Compounds based on this scaffold are frequently investigated for their potent antitumor activities against a range of human carcinoma cell lines, including colorectal, prostate, and liver cancers . The primary mechanism of action for these molecules often involves the potent inhibition of key kinases, such as the Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), Cyclin-Dependent Kinases (CDKs), and others, thereby disrupting crucial signaling pathways like PI3K-AKT and RAS-MAPK that drive cell proliferation, survival, and differentiation . As a chemical tool, this compound is an excellent candidate for structure-activity relationship (SAR) studies. The benzenesulfonamide moiety offers a site for strategic structural diversification to fine-tune properties like potency, selectivity, and metabolic stability . Researchers can leverage this compound in the synthesis of novel derivatives to develop more effective chemotherapeutic agents and to probe complex biological pathways . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-19(18,11-4-2-1-3-5-11)15-10-8-13-12-6-7-14-16(12)9-10/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWQAWKWPMNDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The benzenesulfonamide group is then introduced through sulfonation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of these methods ensures that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Scientific Applications of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its pyrazolo[1,5-a]pyrimidine core positions it as a valuable building block in various scientific domains .

Chemistry

This compound serves as a fundamental building block for synthesizing complex molecules. It also functions as a ligand in coordination chemistry, enabling the creation of novel compounds with specific structural and functional properties.

Biology

This compound has been investigated for its potential to act as an enzyme inhibitor, modulating biological processes by interfering with enzyme activity. It has also been explored as a fluorescent probe for imaging applications, allowing scientists to visualize and track biological events.

Medicine

This compound has demonstrated potential as an anticancer agent because of its ability to inhibit specific kinases involved in cancer cell proliferation. Furthermore, pyrazolo[1,5-a]pyrimidine derivatives, in general, have considerable pharmacological importance as purine analogs . They exhibit exceptional properties, such as selective protein inhibition and anticancer activity . Studies have explored the use of pyrazolo[1,5-a]pyrimidine derivatives in treating protein kinase-dependent diseases .

Industry

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The pyrazolo[1,5-a]pyrimidine core is retained in most analogs, but substitution with triazolo[1,5-a]pyrimidine (e.g., 8a) shifts activity from anticancer to herbicidal .
  • Substituent Effects :
    • Diazenyl Groups : Compounds with 4-tolyldiazenyl (e.g., target, 2a) show enhanced anticancer activity, likely due to improved π-π stacking with cellular targets .
    • Nitro Groups : The 3-nitrophenyl substituent in 2b may increase cytotoxicity but reduce solubility .
    • Sulfonamide vs. Sulfonyl : Benzenesulfonamide (target) improves target binding compared to benzenesulfonyl groups (8h), which may enhance antimicrobial over anticancer effects .

Pharmacological and Physicochemical Comparisons

  • Anticancer Activity : The target compound and 2a exhibit IC₅₀ values in the low micromolar range against HepG2 cells, attributed to their sulfonamide and diazenyl groups . In contrast, triazolo derivatives (8a, 8b) lack anticancer activity but inhibit plant growth .
  • Solubility : Methyl and methoxy substituents (e.g., 8a, Suzuki derivative in ) improve hydrophobicity, whereas hydroxyl and sulfonamide groups enhance aqueous solubility .

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its rigid structure and planar conformation. This structural characteristic facilitates its interaction with various biological targets, particularly cyclin-dependent kinases (CDKs). The primary mode of action involves the inhibition of CDK2, a key regulator of the cell cycle. By inhibiting CDK2, the compound can disrupt cell proliferation and induce cytotoxic effects in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines. For instance, a study reported that derivatives of pyrazolo[1,5-a]pyrimidine showed significant growth inhibition across a range of cancer types, with some compounds achieving over 80% inhibition in leukemia and lung carcinoma cell lines .

Cell Line Growth Inhibition (%) IC50 (µM)
CCRF-CEM (Leukemia)83.850.09
HOP-92 (Lung)71.80.23
ACHN (Kidney)66.02Not specified

Antibacterial and Antibiofilm Activity

In addition to its anticancer effects, the compound has also been evaluated for antibacterial properties. Recent studies have shown that several pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .

Moreover, the antibiofilm activity was assessed using the crystal violet assay, revealing that certain derivatives could reduce biofilm formation by over 80%, indicating their potential as anti-infective agents .

Case Study: Dual Inhibition Potential

A notable study investigated the dual inhibition potential of pyrazolo[1,5-a]pyrimidine derivatives against CDK2 and TRKA kinases. Compounds displayed IC50 values comparable to established inhibitors, suggesting their potential as dual-action therapeutic agents for cancer treatment .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The structure-activity relationship studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can significantly enhance biological activity. For instance, substituents at the C-7 position have been shown to optimize anticancer efficacy while maintaining selectivity towards CDK inhibition .

Q & A

Q. What are the optimal synthetic strategies for preparing N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide derivatives with high purity and yield?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often employs combinatorial chemistry and green chemistry approaches. For example:

  • Combinatorial synthesis : Activated p-nitrophenyl esters are used to generate a library of 3,6,7-substituted derivatives. Scavenging reagents (e.g., polymer-bound isocyanate) remove excess reactants, achieving >90% purity without chromatography .
  • Microwave-assisted synthesis : Reactions under microwave irradiation (140°C, 5 min) improve reaction efficiency, as seen in the preparation of antimicrobial derivatives like 10a (66% yield after recrystallization) .
  • Green chemistry : Refluxing with cyanoesters in acetone enables condensation reactions, producing compounds like 2a (66% yield) with OH and NH2 groups confirmed by IR spectroscopy .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm structural integrity and purity?

Methodological Answer: Multi-technique validation is critical:

  • Spectroscopy : IR bands for NH2 (3276–3390 cm⁻¹), C=N (1614–1616 cm⁻¹), and N=N (1562 cm⁻¹) confirm functional groups .
  • NMR/MS : ¹H NMR signals (e.g., δ 7.26–8.23 for aromatic protons in 13c ) and molecular ion peaks (e.g., m/z 488 for 13c ) validate structures .
  • Elemental analysis : Deviations ≤0.4% between calculated and observed values (e.g., C: 47.38% vs. 47.24% in 2a ) ensure purity .

Q. What standard assays evaluate the biological activity of these compounds in preliminary screening?

Methodological Answer:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., 8h with MIC = 4 µg/mL against S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., 10a with IC50 = 12 µM against HepG2) .

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR) in antimicrobial and anticancer applications?

Methodological Answer:

  • Electron-withdrawing groups : Chloro substituents (e.g., 13c ) enhance antimicrobial potency due to increased electrophilicity, while methoxy groups (e.g., 8h ) improve solubility .
  • Azo linkages : Azo groups at C3/C6 (e.g., 2a ) enhance DNA intercalation, correlating with cytotoxicity .
  • Sulfonamide position : N-substitution at pyrimidin-6-yl (e.g., N-(pyrazolo...)benzenesulfonamide ) improves target selectivity by mimicking ATP-binding pockets in kinases .

Q. What computational tools resolve contradictory data on target selectivity and mechanism of action?

Methodological Answer:

  • Molecular docking : Predict binding affinity to targets like DDR1 (e.g., 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides show ΔG = −9.2 kcal/mol) .
  • Kinase profiling : Broad-spectrum assays (e.g., against 100+ kinases) identify off-target effects. For example, DMH3 shows >100-fold selectivity for DDR1 over DDR2 .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to validate stability of binding poses .

Q. How are regioselectivity challenges addressed during functionalization of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Directing groups : Use of -NH2 at C2 (e.g., 2a ) directs electrophilic substitution to C6, confirmed by NOESY NMR .
  • Microwave conditions : Controlled heating minimizes side reactions (e.g., 10a synthesis avoids C5 byproducts) .
  • Catalytic systems : Triethylamine in ethanol promotes regioselective cyclization (e.g., 10a–c with >95% regiopurity) .

Q. What strategies validate the therapeutic potential of these compounds in targeted cancer therapy?

Methodological Answer:

  • In vivo models : Oral administration of DDR1 inhibitors (e.g., DMH3 at 10 mg/kg) reduces tumor volume by 60% in xenograft models .
  • Pharmacokinetics : Plasma stability assays (e.g., t1/2 = 4.2 h for DMH4 ) and CYP450 inhibition profiling guide lead optimization .
  • Biomarker analysis : Western blotting confirms downstream inhibition (e.g., reduced phospho-ERK in treated tumors) .

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